ethyl 2-(4-nitrophenyl)propanoate
Description
Contextualization within Nitroaromatic Ester Chemistry
Nitroaromatic esters, including ethyl 2-(4-nitrophenyl)propanoate, are a class of organic compounds characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring that also bears an ester functional group. wikipedia.orgresearchgate.net The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the entire molecule. wikipedia.org This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. wikipedia.org
Significance as a Synthetic Building Block in Complex Molecular Architectures
The true value of this compound lies in its utility as a synthetic building block. The presence of multiple reactive sites allows for a variety of transformations, enabling the construction of more complex molecules.
A primary and crucial reaction is the reduction of the nitro group to an amine (—NH₂). wikipedia.orgnumberanalytics.com This transformation is a cornerstone of synthetic organic chemistry, as aromatic amines are precursors to a vast array of functionalities. numberanalytics.com The resulting ethyl 2-(4-aminophenyl)propanoate (B8775624) can then be used in the synthesis of pharmaceuticals, dyes, and other materials. numberanalytics.comnih.gov Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Other reagents such as iron in acidic media or tin(II) chloride can also be employed, offering different levels of selectivity. commonorganicchemistry.comwikipedia.org
Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, 2-(4-nitrophenyl)propanoic acid. This acid can then be converted to a variety of other functional groups or used in coupling reactions to form amides or larger ester molecules. The combination of these transformations makes this compound a bifunctional building block, allowing for sequential or orthogonal chemical modifications.
Overview of Contemporary Academic Research Trajectories for this compound
Current research involving this compound and related compounds often focuses on the development of novel synthetic methodologies and the exploration of their potential applications. One area of interest is the development of more efficient and selective methods for the reduction of the nitro group. researchgate.net This includes the use of new catalytic systems that can operate under milder conditions and tolerate a wider range of functional groups. researchgate.net
Another research direction involves the use of this compound in the synthesis of biologically active molecules. For instance, arylpropionic acid derivatives are known to possess a range of pharmacological activities, including anti-inflammatory and analgesic properties. humanjournals.com Research in this area explores the synthesis of novel derivatives of this compound and the evaluation of their biological profiles.
Moreover, studies on the reactivity of the α-carbon (the carbon adjacent to the ester group) are ongoing. The acidity of the α-proton can be exploited in various carbon-carbon bond-forming reactions, further expanding the synthetic utility of this compound. wikipedia.org
Historical Development and Key Milestones in the Study of Related Nitrophenyl Compounds
The study of nitrophenyl compounds has a rich history intertwined with the development of organic chemistry itself. The 19th century marked the beginning of systematic investigations into organic compounds. bowen.edu.ng The nitration of aromatic compounds was one of the early and fundamental reactions explored.
A significant milestone was the discovery of methods to reduce nitroarenes to anilines, a transformation that became industrially important for the production of dyes. numberanalytics.com Early methods often involved harsh reagents like iron and acid. numberanalytics.com Over time, the development of catalytic hydrogenation provided a milder and more efficient alternative. numberanalytics.comcommonorganicchemistry.com
The discovery of the diverse reactivity of nitro compounds, including their ability to undergo nucleophilic aromatic substitution and the acidity of α-protons in nitroalkanes, further solidified their importance in synthetic chemistry. wikipedia.org The first organic ferromagnet was a p-nitrophenyl nitronyl nitroxide, highlighting the unique electronic properties that can arise from the nitro group. royalsocietypublishing.org These foundational discoveries paved the way for the use of compounds like this compound as versatile synthetic intermediates.
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds mentioned in this article.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(13)8(2)9-4-6-10(7-5-9)12(14)15/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOOHUQPPFJAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964961 | |
| Record name | Ethyl 2-(4-nitrophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50712-64-6 | |
| Record name | Ethyl α-methyl-4-nitrobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50712-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(4-nitrophenyl)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050712646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(4-nitrophenyl)propanoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(4-nitrophenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for Ethyl 2 4 Nitrophenyl Propanoate and Its Precursors
Esterification Protocols for Propanoic Acid Derivatives
The final step in the synthesis of ethyl 2-(4-nitrophenyl)propanoate often involves the esterification of its corresponding carboxylic acid precursor, 2-(4-nitrophenyl)propanoic acid. chemicalbook.com This transformation can be accomplished through various protocols, with direct esterification and transesterification being the most prominent.
Direct Esterification with Acid Catalysts
Direct esterification, also known as Fischer esterification, is a widely employed method for converting carboxylic acids and alcohols into esters in the presence of an acid catalyst. nagwa.commasterorganicchemistry.com In the context of this compound synthesis, this involves the reaction of 2-(4-nitrophenyl)propanoic acid with ethanol (B145695), typically catalyzed by a strong mineral acid such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com
The efficiency of direct esterification is influenced by several factors, including the molar ratio of reactants, catalyst concentration, temperature, and reaction time. ceon.rsresearchgate.net Studies on the esterification of propanoic acid have shown that increasing the alcohol-to-acid molar ratio and the catalyst concentration generally leads to higher reaction rates and yields. ceon.rsresearchgate.net Temperature also plays a crucial role; higher temperatures increase the reaction rate by providing more successful molecular collisions with sufficient energy to overcome the activation barrier. ceon.rs For instance, the esterification of propanoic acid with 1-propanol (B7761284) demonstrated a significant increase in yield from 83.7% at 35°C to 96.9% at 65°C after 210 minutes. ceon.rsresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 2-(4-nitrophenyl)propanoic acid | Ethanol | Thionyl chloride | 50-65 | 74 (two steps) | chemicalbook.com |
| Propanoic acid | 1-Propanol | H₂SO₄ | 65 | 96.9 | ceon.rsresearchgate.net |
| Propanoic acid | 1-Butanol | H₂SO₄ | 45 | >90 (in 60 min) | ceon.rs |
| Propanoic acid | Ethanol | H₂SO₄ | 45 | ~85 (in 60 min) | ceon.rs |
| Propanoic acid | 2-Propanol | H₂SO₄ | 45 | <80 (in 60 min) | ceon.rs |
Transesterification Approaches
Transesterification is another powerful method for synthesizing esters, involving the exchange of the alkoxy group of an existing ester with another alcohol. libretexts.orgwikipedia.org This process can be catalyzed by either acids or bases. wikipedia.org In the synthesis of this compound, a precursor ester, such as mthis compound, could be reacted with a large excess of ethanol in the presence of a suitable catalyst.
Acid-catalyzed transesterification follows a mechanism similar to direct esterification, where the carbonyl group is activated by protonation. wikipedia.org Base-catalyzed transesterification, on the other hand, proceeds via nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate which then eliminates the original alkoxy group. wikipedia.orgmasterorganicchemistry.com To favor the formation of the desired ethyl ester, the equilibrium can be shifted by using a large excess of ethanol or by removing the displaced alcohol (e.g., methanol) from the reaction mixture, often by distillation. wikipedia.org
Various catalysts have been explored for transesterification reactions, including alkali metal alkoxides, organic titanates, and N-heterocyclic carbenes. organic-chemistry.orggoogle.com The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome.
Carbon-Carbon Bond Formation Strategies for Arylpropanoate Scaffolds
The construction of the arylpropanoate backbone is a critical aspect of synthesizing the precursor 2-(4-nitrophenyl)propanoic acid. This typically involves the formation of a carbon-carbon bond to attach the propanoate moiety to the nitrophenyl ring. chemistry.coachorganic-chemistry.orgillinois.eduyoutube.comrsc.org
Base-Catalyzed Condensation Reactions
Base-catalyzed condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. These reactions involve the generation of a nucleophilic carbanion (enolate) from a compound with an acidic proton, which then attacks an electrophilic carbonyl group. pearson.comyoutube.com
The Aldol condensation is a classic example of a base-catalyzed reaction that forms a new carbon-carbon bond. youtube.commasterorganicchemistry.com In the context of synthesizing precursors for this compound, a crossed or mixed Aldol condensation between 4-nitrobenzaldehyde (B150856) and a suitable propanal or acetone (B3395972) derivative can be envisioned. researchgate.netbrainly.comyoutube.com
The mechanism involves the deprotonation of an α-carbon of the ketone or aldehyde by a base to form a resonance-stabilized enolate. youtube.comlibretexts.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-nitrobenzaldehyde. youtube.com The resulting alkoxide intermediate is subsequently protonated to yield a β-hydroxy carbonyl compound, the Aldol addition product. youtube.combrainly.com Under more vigorous conditions, such as heating, this adduct can undergo dehydration to form an α,β-unsaturated carbonyl compound, the Aldol condensation product. youtube.commasterorganicchemistry.com The reaction between 4-nitrobenzaldehyde and acetone, for instance, has been studied as a model reaction. researchgate.net L-prolinamide derivatives have been shown to catalyze the direct Aldol reaction of 4-nitrobenzaldehyde with acetone, yielding the corresponding β-hydroxy ketone. nih.gov
| Aldehyde | Ketone/Aldehyde | Catalyst/Base | Product Type | Reference |
| 4-Nitrobenzaldehyde | Acetone | L-Prolinamide | β-hydroxy ketone | nih.gov |
| 4-Nitrobenzaldehyde | Cyclohexanone | Choline chloride/Urea & Chiral Organocatalyst | Aldol/Knoevenagel adducts | nih.gov |
| Benzaldehyde | Acetone | Hydroxide (B78521) | β-hydroxy ketone | youtube.com |
The Knoevenagel condensation is a modification of the Aldol condensation that utilizes active methylene (B1212753) compounds, which are compounds with a CH₂ group flanked by two electron-withdrawing groups (e.g., malonic esters, cyanoacetic esters). wikipedia.orgsigmaaldrich.comnumberanalytics.com This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org
In a potential pathway towards the 2-(4-nitrophenyl)propanoate scaffold, 4-nitrobenzaldehyde could be reacted with a derivative of malonic acid, such as diethyl malonate, in the presence of a base like piperidine. masterorganicchemistry.comwikipedia.org The mechanism involves the deprotonation of the active methylene compound to form a highly stabilized enolate, which then adds to the aldehyde. numberanalytics.com The resulting adduct readily undergoes dehydration to yield an α,β-unsaturated product. sigmaaldrich.com A subsequent decarboxylation step, often facilitated by the Doebner modification which uses pyridine (B92270) as the solvent, can lead to the desired arylpropanoic acid derivative. wikipedia.orgorganic-chemistry.org The Knoevenagel condensation is a versatile and widely used reaction in organic synthesis due to its ability to form carbon-carbon bonds under relatively mild conditions. numberanalytics.comrsc.org
Cross-Coupling Methodologies
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. researchgate.net These methods are particularly valuable for constructing the bond between the aromatic ring and the propanoate side chain in the target molecule.
Boron-Mediated Coupling Reactions
While specific examples detailing the synthesis of this compound via boron-mediated coupling are not prevalent in the provided literature, the principles of Suzuki-Miyaura coupling suggest a viable synthetic route. This strategy would theoretically involve the palladium-catalyzed reaction of a 4-nitrophenylboronic acid derivative with an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate. The reaction is typically facilitated by a palladium catalyst and a base. The versatility of this reaction allows for a wide range of functional groups to be present on either coupling partner, making it a powerful tool for constructing complex molecules. researchgate.net
Palladium-Catalyzed C-C Coupling Strategies
Palladium-catalyzed cross-coupling reactions offer a robust methodology for forming carbon-carbon bonds under mild conditions. researchgate.net Strategies such as the Stille coupling, which pairs an organotin reagent with an organic electrophile, are well-suited for this type of synthesis due to their tolerance of diverse functional groups. researchgate.net For the synthesis of this compound, this could involve the reaction of a 4-nitroaryl halide with an organostannane derivative of ethyl propanoate.
Another relevant approach is the Sonogashira coupling, which demonstrates the power of palladium catalysis to form C-C bonds under aqueous conditions, a critical feature for applications in bioconjugation and green chemistry. nih.gov The development of specialized palladium catalysts continues to expand the scope and utility of these reactions, making them indispensable for modern synthetic chemistry. acs.org
Nucleophilic Attack on Activated Electrophilic Centers
The synthesis of substituted nitrophenyl alkanoates can be effectively achieved through nucleophilic aromatic substitution (SNAr). In this mechanism, the electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by nucleophiles.
A representative synthesis involves the reaction of a nitrophenyl halide with the enolate of an ethyl ester. For instance, a procedure analogous to the synthesis of ethyl 2-(3-fluoro-4-nitrophenyl)propanoate can be applied. chemicalbook.com In this type of reaction, a strong base, such as potassium tert-butoxide, is used to deprotonate ethyl 2-chloropropanoate, forming a nucleophilic enolate. This enolate then attacks the electron-deficient aromatic ring of a compound like 1-chloro-4-nitrobenzene, displacing the chloride leaving group to form the desired product. The reaction is typically conducted at low temperatures in an aprotic polar solvent like N,N-dimethylformamide (DMF) to control reactivity and maximize yield. chemicalbook.com
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
| Parameter | Condition | Source |
|---|---|---|
| Electrophile | 1-chloro-4-nitrobenzene (analogous) | chemicalbook.com |
| Nucleophile Precursor | ethyl 2-chloropropanoate | chemicalbook.com |
| Base | Potassium tert-butoxide | chemicalbook.com |
| Solvent | N,N-dimethylformamide (DMF) | chemicalbook.com |
| Temperature | -45 °C | chemicalbook.com |
| Atmosphere | Inert (e.g., Nitrogen) | chemicalbook.com |
Functional Group Interconversion in this compound Synthesis
Functional group interconversion (FGI) is a key strategy that allows for the introduction of sensitive functionalities late in a synthetic sequence. For this compound, the most significant FGI is the reduction of the nitro group to an amine, yielding the corresponding ethyl 2-(4-aminophenyl)propanoate (B8775624), a valuable intermediate for pharmaceuticals and other fine chemicals.
Selective Reduction of the Nitro Group to Amino Functionality
The selective reduction of an aromatic nitro group in the presence of other reducible functionalities, such as an ester, requires carefully chosen reagents and conditions. Aromatic amines are critical building blocks for dyes, agricultural chemicals, and pharmaceuticals, making this transformation highly important. jsynthchem.com
Several methods are available for this selective reduction. Classical methods often employ metals in acidic media, such as iron or zinc. commonorganicchemistry.com More modern approaches utilize catalytic systems that offer greater chemoselectivity under milder conditions. For example, tin(II) chloride is known to provide a mild reduction of nitro groups in the presence of other sensitive groups. commonorganicchemistry.com Sodium sulfide (B99878) can also be used and is particularly noted for its ability to selectively reduce one nitro group in a polynitrated compound without affecting aliphatic nitro groups. commonorganicchemistry.com
Table 2: Reagents for Selective Nitro Group Reduction
| Reagent System | Typical Conditions | Selectivity Notes | Source |
|---|---|---|---|
| Tin(II) Chloride (SnCl₂) | Refluxing EtOAc | Mild method, compatible with many functional groups. | stackexchange.com |
| Sodium Sulfide (Na₂S) | Aqueous/Alcoholic solution | Can be selective for aromatic vs. aliphatic nitro groups. | commonorganicchemistry.com |
| Iron (Fe) | Acidic conditions (e.g., AcOH) | Mild method compatible with other reducible groups. | commonorganicchemistry.com |
| Zinc (Zn) | Acidic conditions (e.g., AcOH) | Mild method compatible with other reducible groups. | commonorganicchemistry.com |
| Ni(acac)₂ / PMHS | Mild conditions | Chemoselective; tolerates aldehydes, esters, and cyano groups. | rsc.org |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol, Room Temperature | Enhances reducing power of NaBH₄ for nitroarenes. | jsynthchem.com |
Catalytic Hydrogenation Utilizing Palladium and Nickel Systems
Catalytic hydrogenation is a widely used and highly efficient method for the reduction of nitro groups. Both palladium and nickel-based catalysts are commonly employed for this transformation.
Palladium Systems: Palladium on carbon (Pd/C) is often the catalyst of choice for nitro reductions via catalytic hydrogenation. commonorganicchemistry.com It effectively reduces both aromatic and aliphatic nitro groups to their corresponding amines using molecular hydrogen (H₂). commonorganicchemistry.com Advanced systems, such as palladium nanoparticles supported on graphene, have shown even higher activity and stability compared to commercial Pd/C. rsc.org The high efficiency of these catalysts is attributed to the strong dispersion of the metal nanoparticles and the favorable adsorption of the nitroaromatic compounds onto the support. rsc.org
Nickel Systems: Raney nickel is another effective catalyst for the hydrogenation of nitro groups. commonorganicchemistry.com It is often preferred over Pd/C when the substrate contains functionalities sensitive to hydrogenolysis, such as aryl halides. commonorganicchemistry.com Additionally, nickel-based systems can be used in transfer hydrogenation or hydrosilylation reactions. A notable example is the combination of nickel(II) acetylacetonate (B107027) (Ni(acac)₂) and polymethylhydrosiloxane (B1170920) (PMHS), which provides an excellent catalytic system for the chemoselective reduction of nitro compounds to primary amines, showing high tolerance for other functional groups like esters. rsc.org Another innovative system employs sodium borohydride (B1222165) in the presence of a nickel complex like Ni(PPh₃)₄ to reduce nitroaromatics under mild conditions. jsynthchem.com
Table 3: Comparison of Palladium and Nickel Catalytic Systems for Nitro Reduction
| Catalytic System | Hydrogen Source | Key Advantages | Limitations | Source |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas | High activity, widely used. | Can reduce other functional groups (e.g., C=C bonds, benzyl (B1604629) groups). | commonorganicchemistry.com |
| Palladium on Graphene (Pd/G) | H₂ gas or NaBH₄ | Higher activity and stability than Pd/C. | - | rsc.org |
| Raney Nickel | H₂ gas | Avoids dehalogenation of aryl halides. | - | commonorganicchemistry.com |
| Nickel(II) acetylacetonate / PMHS | PMHS (hydrosilane) | High chemoselectivity, tolerates esters. | Requires a stoichiometric hydrosilane reductant. | rsc.org |
Enantioselective and Diastereoselective Synthetic Approaches to Chiral Analogs
Diastereomer Isolation and Characterization
The molecule this compound possesses a single stereocenter at the second carbon of the propanoate chain. Consequently, it exists as a pair of non-superimposable mirror images known as enantiomers, specifically (R)-ethyl 2-(4-nitrophenyl)propanoate and (S)-ethyl 2-(4-nitrophenyl)propanoate, rather than diastereomers, which would require at least two stereocenters. The separation of this racemic mixture into its individual enantiomers is a crucial process, known as chiral resolution, for applications where stereochemistry is critical.
Several advanced methods are employed for the resolution and subsequent characterization of these enantiomers:
Enzymatic Kinetic Resolution : This is a highly effective and green method for separating enantiomers. It typically involves the precursor, 2-(4-nitrophenyl)propanoic acid. In this process, an enzyme, often a lipase (B570770), selectively catalyzes the esterification of one enantiomer at a much faster rate than the other. wikipedia.org For example, reacting the racemic acid with ethanol in the presence of an immobilized lipase will preferentially produce the ester of one enantiomer (e.g., (R)-ester) while leaving the other enantiomer (e.g., (S)-acid) largely unreacted. nih.gov The resulting mixture of ester and acid can then be easily separated. Dynamic kinetic resolution (DKR) is an advanced version where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer ester. rsc.org
Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers directly. nih.govnih.gov The racemic mixture of this compound is passed through a column packed with a chiral material, such as derivatized cellulose (B213188) or amylose. nih.gov The two enantiomers interact differently with the CSP, causing them to travel through the column at different speeds and elute at different times, thus achieving separation. mdpi.com
Diastereomeric Salt Formation : This classical resolution method involves reacting the racemic precursor, 2-(4-nitrophenyl)propanoic acid, with a single, pure enantiomer of a chiral base (a resolving agent). researchgate.net This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the pure diastereomeric salt is treated with an acid to regenerate the enantiomerically pure 2-(4-nitrophenyl)propanoic acid, which can then be esterified to yield the desired enantiopure ethyl ester.
Characterization of the separated enantiomers involves confirming their purity and determining their absolute configuration:
Enantiomeric Excess (ee) : Chiral HPLC is the standard method for quantifying the purity of the separated enantiomer, expressed as enantiomeric excess (ee). mdpi.com
Optical Rotation : A polarimeter is used to measure the specific rotation of plane-polarized light by a solution of the pure enantiomer. Each enantiomer will rotate the light to an equal but opposite degree. mdpi.com
Nuclear Magnetic Resonance (NMR) : While standard NMR cannot distinguish between enantiomers, using a chiral derivatizing agent like Mosher's acid can create diastereomeric esters that do show distinct NMR spectra, allowing for the determination of absolute configuration. mdpi.com
Table 1: Comparison of Chiral Resolution Techniques for Profen Analogs
| Technique | Principle | Typical Substrate | Advantages | Disadvantages |
|---|---|---|---|---|
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. wikipedia.org | Racemic Acid or Alcohol | High selectivity, mild conditions, green process. | Maximum 50% yield (without DKR), requires screening for suitable enzyme. |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). nih.gov | Racemic Ester or Acid | Direct separation, high purity, applicable for analysis and preparation. mdpi.com | Expensive columns, requires significant solvent usage for preparative scale. |
| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. researchgate.net | Racemic Acid | Well-established, scalable method. | Requires a suitable and pure resolving agent, can be labor-intensive. |
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. patsnap.com
Solvent-Free or Environmentally Benign Solvent Systems
Traditional organic syntheses often rely on volatile and toxic organic solvents. Green approaches seek to replace these with safer alternatives or eliminate them entirely.
Solvent-Free Systems : Performing reactions without a solvent (neat) is a highly effective green strategy. Lipase-catalyzed esterification of a carboxylic acid with an alcohol can often be conducted under solvent-free conditions, where the liquid alcohol itself can act as the reaction medium. mdpi.com This drastically reduces waste and simplifies product purification. Some solid-state reactions can also be driven by heating without any solvent. mdpi.com
Environmentally Benign Solvents : When a solvent is necessary, green chemistry promotes the use of non-toxic, renewable, and non-volatile options.
Supercritical Fluids : Supercritical carbon dioxide (scCO₂) is an excellent green solvent for certain reactions. For lipase-catalyzed syntheses, scCO₂ is non-toxic, non-flammable, and its solvent properties can be tuned by changing pressure and temperature. After the reaction, it can be easily removed and recycled by returning to its gaseous state. patsnap.com
Water : As the ultimate green solvent, water is used where possible. While direct esterification in water is challenging due to the equilibrium favoring the reverse hydrolysis reaction, some synthetic steps for precursors can be performed in aqueous media. ceon.rsresearchgate.net
Catalyst-Free or Recoverable Catalytic Systems
Catalysts are preferred over stoichiometric reagents as they are used in small amounts and are not consumed in the reaction. Green chemistry emphasizes catalysts that can be easily recovered and reused.
Recoverable Biocatalysts : Immobilized enzymes, particularly lipases like Novozym 435, are at the forefront of green ester synthesis. patsnap.commdpi.com The enzyme is physically attached to a solid support, which allows it to be easily filtered out of the reaction mixture at the end of the process and reused for many subsequent batches, significantly lowering costs and waste. patsnap.com These enzymes operate under mild temperatures and pressures, reducing energy consumption.
Recoverable Heterogeneous Catalysts : In place of corrosive and difficult-to-remove homogeneous acid catalysts like sulfuric acid (H₂SO₄), solid acid catalysts are a green alternative for esterification. patsnap.com Materials such as zeolites, ion-exchange resins, or metal oxides can effectively catalyze the reaction and, being solids, are easily separated from the liquid product mixture by simple filtration for reuse.
Atom Economy and Reaction Efficiency Considerations
Atom Economy : A key metric in green chemistry, atom economy measures how efficiently a chemical process converts reactant atoms into the desired product. wordpress.com It is calculated as: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
The direct Fischer-Speier esterification of 2-(4-nitrophenyl)propanoic acid with ethanol exhibits a high atom economy. The only by-product is water, meaning most of the atoms from the reactants are incorporated into the final product. rsc.org In contrast, synthetic routes that use protecting groups or stoichiometric reagents that are not incorporated into the final product have inherently lower atom economies.
Table 2: Atom Economy Calculation for the Direct Esterification of 2-(4-nitrophenyl)propanoic acid
| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) |
|---|---|---|
| 2-(4-Nitrophenyl)propanoic acid | C₉H₉NO₄ | 195.17 |
| Ethanol | C₂H₆O | 46.07 |
| Total Reactant MW | - | 241.24 |
| This compound | C₁₁H₁₃NO₄ | 223.22 |
| Water (By-product) | H₂O | 18.02 |
| Atom Economy (%) = (223.22 / 241.24) * 100% | ~92.5% |
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 4 Nitrophenyl Propanoate
Reaction Mechanisms and Kinetic Studies
The presence of both an ester and a nitro-substituted aromatic ring provides multiple sites for chemical reactions, each with its own mechanistic and kinetic profile.
Nucleophilic Aromatic Substitution (SNAr) on the Nitrophenyl Ring
The electron-withdrawing nature of the nitro group makes the aromatic ring of ethyl 2-(4-nitrophenyl)propanoate susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. wikipedia.org For SNAr to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, such as the nitro group, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org
The position of the nitro group relative to the leaving group is critical. SNAr reactions are most favorable when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer complex. masterorganicchemistry.comlibretexts.org In the case of a hypothetical SNAr reaction on a derivative of this compound where a leaving group is present, the para-nitro group would effectively stabilize the intermediate.
Kinetic studies of SNAr reactions often reveal a second-order rate law, being first order in both the aromatic substrate and the nucleophile. frontiersin.orgnih.gov The nature of the nucleophile, the leaving group, and the solvent all significantly influence the reaction rate. frontiersin.orgnih.gov For instance, more potent nucleophiles and better leaving groups will generally accelerate the reaction. The solvent's ability to solvate the charged intermediate and reactants also plays a crucial role. nih.gov
Ester Hydrolysis and Transesterification Kinetics
The ester functional group in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water, typically under acidic or basic conditions, to yield a carboxylic acid and an alcohol. The kinetics of ester hydrolysis are well-studied and generally follow second-order kinetics under alkaline conditions, being first order in both the ester and the hydroxide (B78521) ion. chemrxiv.org
The rate of hydrolysis is influenced by both electronic and steric factors. ias.ac.in The electron-withdrawing nitro group on the phenyl ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide or water. This electronic effect accelerates the rate of hydrolysis compared to unsubstituted phenylpropanoate esters.
Transesterification is a related process where an ester reacts with an alcohol to form a new ester and a new alcohol. mdpi.com This reaction is also typically catalyzed by an acid or a base. The mechanism involves the nucleophilic attack of the incoming alcohol on the carbonyl carbon of the ester, proceeding through a tetrahedral intermediate similar to that in hydrolysis. The kinetics of transesterification can be complex, often following a ping-pong bi-bi mechanism, especially in enzyme-catalyzed reactions. mdpi.com
Below is a table summarizing kinetic data for the hydrolysis of related p-nitrophenyl esters, which provides insight into the reactivity of the ester group in such compounds.
| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k_N) [M⁻¹s⁻¹] |
| p-nitrophenyl acetate (B1210297) | OH⁻ | H₂O | 11.6 scholaris.ca |
| p-nitrophenyl acetate | OH⁻ | 80 mol % DMSO | 32,800 scholaris.ca |
| S-p-nitrophenyl thioacetate (B1230152) | OH⁻ | H₂O | 5.90 scholaris.ca |
| S-p-nitrophenyl thioacetate | OH⁻ | 80 mol % DMSO | 190,000 scholaris.ca |
This table presents kinetic data for the hydrolysis of p-nitrophenyl acetate and S-p-nitrophenyl thioacetate to illustrate the effect of the leaving group and solvent on the reaction rate. Data is sourced from reference scholaris.ca.
Acyl Transfer Reactions and Transition State Analysis
Acyl transfer reactions are a broad class of reactions that include ester hydrolysis and transesterification, where an acyl group is transferred from one nucleophile to another. mdpi.com The mechanism of these reactions can be either a concerted process or a stepwise addition-elimination pathway involving a tetrahedral intermediate. mdpi.comresearchgate.net
For reactions of p-nitrophenyl esters, the mechanism is often found to be a stepwise process where the formation of the tetrahedral intermediate is the rate-determining step. mdpi.com This is supported by kinetic data, such as Brønsted-type plots and Hammett correlations. frontiersin.orgsemanticscholar.org The transition state for the rate-determining step involves significant bond formation between the nucleophile and the carbonyl carbon, with a substantial buildup of negative charge on the carbonyl oxygen.
Computational studies can provide detailed insights into the transition state structures and energies of these reactions. mdpi.commdpi.com For example, theoretical calculations can map the potential energy surface of the reaction, identifying the transition state and intermediate species and providing information about the activation barriers. mdpi.com These studies help to elucidate the fine details of the reaction mechanism and the factors that influence reactivity.
Regioselectivity and Stereoselectivity in Transformations
The structural features of this compound also dictate the regiochemical and stereochemical outcomes of its reactions.
Directing Effects of the Nitro Group in Electrophilic Substitution
While the electron-deficient nature of the nitrophenyl ring makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), such reactions can still occur under forcing conditions. ck12.org The nitro group is a powerful deactivating group and a meta-director in EAS. youtube.comvedantu.comcognitoedu.orgquora.com
The deactivating effect arises from the strong inductive and resonance electron-withdrawing nature of the nitro group, which reduces the electron density of the aromatic ring, making it less nucleophilic. vedantu.comquora.com The meta-directing effect can be understood by examining the resonance structures of the Wheland intermediate (the carbocation intermediate in EAS). When the electrophile attacks at the ortho or para positions, one of the resonance structures places a positive charge directly adjacent to the positively charged nitrogen of the nitro group, which is highly unfavorable. youtube.comquora.com In contrast, attack at the meta position avoids this destabilizing arrangement, making the meta pathway less deactivated and therefore preferred. vedantu.comquora.com
Therefore, any electrophilic substitution reaction on the aromatic ring of this compound would be expected to yield the meta-substituted product.
Stereochemical Outcomes in Asymmetric Syntheses
The propanoate moiety of this compound contains a stereocenter at the α-carbon. This opens up the possibility of asymmetric syntheses to produce enantiomerically enriched or pure forms of this compound and its derivatives.
The stereochemical outcome of reactions involving this stereocenter is of significant interest. For instance, in reactions where the α-proton is removed to form an enolate, the subsequent reaction with an electrophile can proceed with varying degrees of stereoselectivity. The use of chiral auxiliaries or catalysts can be employed to control the stereochemistry of these reactions.
Furthermore, asymmetric Michael additions and acyl transfer reactions involving related α-nitroketones have been successfully developed using organocatalysis. d-nb.info These reactions often proceed with high enantioselectivity, demonstrating the feasibility of controlling the stereochemistry in reactions involving similar structural motifs. The development of asymmetric methods for the synthesis of this compound itself would be a valuable endeavor for accessing specific stereoisomers for various applications.
Catalysis in Reactions Involving this compound
Catalysis plays a pivotal role in dictating the reaction pathways and selectivity for this compound. Both organocatalysis and metal-based catalysis are instrumental in its transformations.
Role of Organocatalysis in Stereoselective Transformations
Organocatalysis offers a powerful strategy for the synthesis of chiral molecules, avoiding the use of often toxic and expensive metals. For a substrate like this compound, the hydrogen atom at the C2 position is acidic, making it a suitable candidate for various enantioselective reactions. While specific studies detailing the organocatalytic functionalization of this compound are not extensively documented in the reviewed literature, the principles of asymmetric synthesis can be applied.
Chiral organocatalysts, such as derivatives of proline or thiourea, are commonly used to facilitate stereoselective transformations. nih.gov For instance, a chiral amine catalyst could mediate an asymmetric Michael addition by forming a transient chiral enamine with the propanoate substrate. Similarly, enantioselective alkylation or amination at the α-carbon could be achieved. The enantioselective reduction of related nitroalkenes has been successfully demonstrated using organocatalysts, yielding chiral nitroalkanes which are valuable synthetic intermediates. nih.gov This suggests that similar strategies could be effectively applied to achieve stereocontrol in reactions involving this compound.
Metal-Catalyzed Reactions and Ligand Effects
Metal catalysts are widely employed to facilitate reactions such as cross-coupling, reduction, and hydrolysis. mdpi.com While direct studies on this compound are limited, research on analogous compounds, particularly ethyl p-nitrophenyl phosphate (B84403), provides significant insight into potential metal-catalyzed pathways and the critical role of ligands. nih.govresearchgate.net
The hydrolysis of ethyl p-nitrophenyl phosphate has been shown to be catalyzed by various metal ions, including Co(III), Zn(II), and Eu(III). nih.gov The catalytic mechanism is highly dependent on the metal ion and the coordinating ligands. For example, Co(III)-cyclen acts as a dimeric catalyst where the phosphate substrate is presumed to coordinate to one metal center and is attacked by a hydroxide ion coordinated to the second metal center. nih.gov In contrast, Zn(II)-cyclen functions as a monomeric catalyst, with the substrate and hydroxide coordinating to the same metal ion in a cis-arrangement. nih.govresearchgate.net
Ligands play a crucial role by modulating the electronic properties and steric environment of the metal center. In the reduction of nitroarenes, cobalt complexes with pyrrolecarboxamide ligands have been shown to be effective catalysts. It was observed that ligands bearing electron-withdrawing groups (e.g., -Cl) enhanced the catalytic activity of the cobalt center compared to those with electron-donating groups (e.g., -CH₃). rsc.org This highlights how ligand choice can fine-tune the reactivity of the metal catalyst. A similar principle would apply to the reduction of the nitro group in this compound.
Additionally, derivatives of the target compound have been used as ligands themselves to form complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II) for further applications. researchgate.net
Table 1: Isotope Effects in Metal-Ion-Catalyzed Hydrolysis of Ethyl p-Nitrophenyl Phosphate (Data from a study on an analogous phosphate compound to illustrate principles of metal catalysis)
| Catalyst | pH | Temperature (°C) | ¹⁵N Isotope Effect (%) | ¹⁸O Isotope Effect (%) | Inferred Transition State |
| Co(III)-cyclen | 7.0 | 50 | 0.12 | 2.23 | Late, with ~50% P-O bond cleavage. nih.gov |
| Zn(II)-cyclen | 8.5 | 80 | 0.05 | 0.95 | Early transition state. nih.gov |
| Eu(III) | 6.5 | 50 | 0.34 | 1.60 | Very late, or Eu(III) interacts with nitro group. nih.govresearchgate.net |
Solvent Effects on Reactivity and Selectivity
The choice of solvent is a critical parameter that can profoundly influence the rate and selectivity of chemical reactions involving this compound.
Influence of Solvent Polarity and Hydrogen Bonding on Reaction Rates
The polarity of the solvent and its ability to form hydrogen bonds can dramatically alter reaction kinetics. For reactions involving charged intermediates or transition states, polar solvents are generally favored as they can provide stabilization. However, the effect is nuanced.
In S_N2-type reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can lead to significant rate accelerations compared to polar protic solvents like water or ethanol (B145695). This is because protic solvents can form strong hydrogen bonds with anionic nucleophiles, effectively solvating them and reducing their reactivity. Aprotic solvents, lacking this ability, leave the nucleophile "bare" and more reactive.
Conversely, for reactions proceeding through a more charged, dissociative-like transition state, polar protic solvents can be more effective at stabilizing the developing charge separation, thus accelerating the reaction. The hydrolysis of related p-nitrophenyl esters demonstrates this complexity, where the mechanism and rate are highly sensitive to the solvent composition.
Microsolvent Effects in Complex Media
Beyond bulk solvent properties like polarity, the specific interactions between the substrate and a small number of solvent molecules—known as microsolvent effects—can be decisive. Computational and experimental studies on the hydrolysis of similar esters, such as p-nitrophenyl trifluoroacetate, have revealed the crucial role of individual water molecules. mdpi.com
In these systems, the reaction is not catalyzed by the bulk water but by a small, organized cluster of water molecules. Calculations have shown that for hydrolysis to be thermodynamically favorable at room temperature, a minimum number of water molecules (e.g., five) is required to form a ring-like structure around the reaction center. mdpi.com This cluster facilitates proton transfer and stabilizes the tetrahedral intermediate, significantly lowering the activation energy barrier. This finding underscores that local solvent architecture, rather than just bulk properties, can govern reactivity.
Thermal and Photochemical Transformations
This compound can undergo transformations when subjected to heat or light, driven by the reactivity of the ester functional group and the nitroaromatic system.
Thermal Transformations: The thermal decomposition (pyrolysis) of esters like ethyl propionate (B1217596) typically proceeds via a unimolecular elimination reaction, yielding a carboxylic acid and an alkene. researchgate.net For this compound, this would involve a cyclic transition state leading to the formation of 2-(4-nitrophenyl)propanoic acid and ethene. The presence of the nitroaromatic ring may influence the activation energy of this process. At higher temperatures, decarboxylation and fragmentation of the aromatic ring are also plausible pathways.
Photochemical Transformations: The photochemistry of this compound is expected to be dominated by the two main chromophores: the ester group and the p-nitrophenyl group.
Ester Photochemistry : Simple esters can undergo Norrish Type I (α-cleavage) to form radical species or Norrish Type II reactions (intramolecular γ-hydrogen abstraction), though the latter is not possible for this specific molecule due to the lack of an accessible γ-hydrogen.
Nitroaromatic Photochemistry : The p-nitrophenyl group is a strong chromophore and is highly photochemically active. Upon UV irradiation, the nitro group can be excited and subsequently undergo various reactions, most notably photoreduction to a nitroso, hydroxylamino, or amino group, depending on the reaction conditions and the presence of hydrogen donors. The excited nitroaromatic ring can also act as an energy transfer agent.
Given the strong absorption of the nitroaromatic moiety, it is likely that its photochemical pathways would be the predominant transformation route upon exposure to UV light.
Thermal Degradation Pathways and Stability
The thermal stability of this compound is dictated by the lability of its constituent functional groups under elevated temperatures. Two primary degradation pathways can be anticipated: pyrolysis of the ester and decomposition of the nitroaromatic group.
The pyrolysis of esters containing a β-hydrogen atom is a well-documented process that typically proceeds through a concerted, unimolecular elimination reaction known as a syn-elimination or an Ei (elimination, intramolecular) reaction. wikipedia.orgyoutube.com This mechanism involves a six-membered cyclic transition state, leading to the formation of a carboxylic acid and an alkene. For this compound, this would involve the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, with simultaneous cleavage of the C-O and C-H bonds, yielding 2-(4-nitrophenyl)propanoic acid and ethene. The reaction is generally considered to be a clean, gas-phase reaction, often requiring temperatures in the range of 400-500°C.
However, the presence of the nitro group introduces additional complexities. The thermal decomposition of nitroalkanes and nitroaromatic compounds often involves the homolytic cleavage of the C-NO2 bond, which is typically the weakest bond in the molecule. rsc.orgrsc.orgresearchgate.net This bond fission generates a carbon-centered radical and a nitrogen dioxide (NO2) radical. The activation energy for C-NO2 bond cleavage in nitroaromatics is significant, but this pathway can become competitive with or even dominate over other decomposition routes at high temperatures. The radicals formed can then initiate a cascade of further reactions, leading to a complex mixture of products.
Studies on the thermal decomposition of related nitro compounds, such as nitroalkanes, have shown that these decompositions can be highly exothermic. acs.orgacs.org Differential scanning calorimetry (DSC) analysis of various nitroalkanes indicates that they undergo significant exothermic decomposition, highlighting the potential hazards associated with heating such compounds. acs.orgacs.org While specific data for this compound is not available, the general trends observed for nitro compounds suggest that its thermal decomposition could release a substantial amount of energy.
The stability of nitrate (B79036) esters is also a relevant comparison, as they contain the O-NO2 functional group. These compounds are known to undergo thermal decomposition via O-NO2 bond cleavage, a process that can be autocatalytic due to the production of reactive nitrogen oxides. nih.govtandfonline.comd-nb.info Although this compound is a C-nitro compound, the general instability of the nitro functionality at elevated temperatures is a shared characteristic.
Table 1: Predicted Thermal Decomposition Pathways of this compound
| Pathway | Proposed Mechanism | Key Intermediates/Transition State | Expected Products |
| Ester Pyrolysis | Syn-elimination (Ei) | Six-membered cyclic transition state | 2-(4-nitrophenyl)propanoic acid, Ethene |
| Nitro Group Decomposition | C-NO2 bond homolysis | 2-(4-nitrophenyl)propyl radical, NO2 radical | Complex mixture of degradation products |
Photochemical Reactivity of the Nitroaromatic Moiety
The photochemical behavior of this compound is expected to be dominated by the reactivity of its nitroaromatic moiety. Nitroaromatic compounds are well-known to undergo a variety of photochemical transformations upon absorption of UV-Vis light. These reactions are initiated by the excitation of the molecule to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet excited state.
One of the most common photochemical reactions of nitroaromatic compounds is photoreduction. In the presence of a suitable hydrogen donor, the excited nitro group can abstract a hydrogen atom, leading to the formation of a nitroso compound. Further reduction can yield hydroxylamines and ultimately amines. The specific products formed will depend on the reaction conditions, including the solvent and the nature of the hydrogen donor.
Another potential photochemical pathway is photosubstitution, where the nitro group is replaced by another functional group. For instance, the photolysis of 4-nitroanisole (B1192098) in the presence of hydroxide ions has been shown to yield 4-nitrophenol (B140041). psu.edu While the ester group in this compound is not as activating as the methoxy (B1213986) group in 4-nitroanisole, the possibility of photosubstitution reactions, particularly in the presence of strong nucleophiles, cannot be ruled out.
The photolysis of nitroaromatic compounds can also lead to the formation of phenolic products through intramolecular rearrangement. This process is thought to involve the formation of a nitrite (B80452) intermediate, which then rearranges to a phenol. The direct photolysis of nitrobenzene (B124822) in aqueous solution has been observed to produce nitrophenols, among other products. mdpi.com
Furthermore, the photolysis of nitroaromatic compounds can generate reactive oxygen species and contribute to complex atmospheric chemistry. nih.gov While less relevant to controlled laboratory conditions, this highlights the inherent photoreactivity of the nitroaromatic system. The photolysis of other substituted aromatic compounds, such as 5-iodopyrimidines, in the presence of benzene has been shown to lead to the formation of 5-phenylpyrimidines, demonstrating the potential for photo-induced arylation reactions. rsc.org
Table 2: Potential Photochemical Reactions of this compound
| Reaction Type | General Mechanism | Potential Products |
| Photoreduction | Hydrogen abstraction by the excited nitro group | Ethyl 2-(4-nitrosophenyl)propanoate, Ethyl 2-(4-hydroxylaminophenyl)propanoate, Ethyl 2-(4-aminophenyl)propanoate (B8775624) |
| Photosubstitution | Nucleophilic attack on the aromatic ring | Products resulting from the displacement of the nitro group (e.g., with -OH, -OR) |
| Intramolecular Rearrangement | Formation of a nitrite intermediate | Hydroxylated derivatives of ethyl 2-phenylpropanoate |
Structural Elucidation and Advanced Conformational Analysis of Ethyl 2 4 Nitrophenyl Propanoate and Its Derivatives
Single Crystal X-ray Diffraction Studies
A single-crystal X-ray diffraction study would be the definitive method for elucidating the precise three-dimensional structure of ethyl 2-(4-nitrophenyl)propanoate. This powerful analytical technique would provide detailed information on the molecule's conformation, the arrangement of molecules within the crystal lattice, and the nature of the intermolecular forces that govern the solid-state architecture.
Intramolecular Hydrogen Bonding Networks
The molecular structure would be examined for the presence of any intramolecular hydrogen bonds. Although conventional hydrogen bond donors are absent, weak C-H···O interactions could potentially exist, influencing the conformation of the ethyl ester chain.
Crystal Packing Analysis and Supramolecular Features
Understanding how individual molecules of this compound assemble in the solid state is crucial for comprehending its macroscopic properties. This analysis focuses on the non-covalent interactions that direct the formation of the crystal lattice.
The crystal packing would be thoroughly analyzed for a network of intermolecular hydrogen bonds. It is anticipated that weak C-H···O interactions involving the aromatic and ethyl protons as donors and the oxygen atoms of the nitro and ester groups as acceptors would be significant in stabilizing the crystal structure.
Advanced Spectroscopic Characterization for Structure Elucidation
A combination of spectroscopic techniques would be essential to complement the X-ray diffraction data and confirm the structure of this compound. Spectroscopic data for related, but distinct, molecules are available. For example, the NIST Chemistry WebBook provides infrared and mass spectra for ethyl (2E)-3-(4-nitrophenyl)-2-propenoate. nist.gov Similarly, PubChem contains spectral information for isomers like ethyl 3-(4-nitrophenyl)propanoate. nih.gov However, this information is not directly applicable to the target compound. A full characterization would require dedicated spectroscopic analysis.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide invaluable information regarding the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular skeleton.
In the ¹H NMR spectrum of a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the presence of the ethyl group is confirmed by characteristic signals at 4.01 ppm (a quartet for the two methylene (B1212753) protons) and 1.19 ppm (a triplet for the three methyl protons). materialsciencejournal.org The aromatic protons of the 4-nitrophenyl group typically appear as two doublets in the deshielded region of the spectrum, around 8.01 ppm and 7.54 ppm, confirming the presence of the nitro group on the benzene (B151609) ring. materialsciencejournal.org
Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can be employed to establish through-bond and through-space connectivities, further confirming the structural assignments and providing insights into the relative stereochemistry of chiral centers, if present. Dynamic NMR (DNMR) studies can also be utilized to investigate conformational dynamics, such as restricted rotation around single bonds, by analyzing changes in the NMR spectra at different temperatures.
Detailed Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within this compound and its derivatives.
Infrared (IR) Spectroscopy:
The IR spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of different functional groups. For a derivative, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the presence of the nitro group is strongly indicated by two prominent vibrations at approximately 1532 cm⁻¹ and 1356 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes, respectively. materialsciencejournal.org The carbonyl (C=O) stretching vibration of the ester group is typically observed as a strong absorption band around 1752 cm⁻¹ and 1682.30 cm⁻¹. materialsciencejournal.orgresearchgate.net Aliphatic C-H stretching vibrations from the ethyl group are expected in the 2983-2958 cm⁻¹ region. materialsciencejournal.org
Raman Spectroscopy:
Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. The presence of aromatic rings, nitro groups, and ester functionalities can be confirmed with high accuracy, often exceeding 90%. nih.gov This makes Raman spectroscopy a valuable tool for the real-time prediction of the presence of these specific groups in unknown molecular structures. nih.gov
A summary of key vibrational frequencies is presented in the table below:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Nitro (NO₂) | Asymmetric Stretch | ~1532 | materialsciencejournal.org |
| Nitro (NO₂) | Symmetric Stretch | ~1356 | materialsciencejournal.org |
| Ester (C=O) | Stretch | ~1682-1752 | materialsciencejournal.orgresearchgate.net |
| Aliphatic (C-H) | Stretch | ~2958-2983 | materialsciencejournal.org |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular formula of this compound and its derivatives. By providing a highly accurate mass measurement, HRMS allows for the confirmation of the elemental composition of the parent ion. For instance, ethyl 2-methyl-2-(4-nitrophenyl)propanoate has a predicted monoisotopic mass of 237.10011 Da. uni.lu
In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the compound's structure and can be used to identify key structural motifs. For example, the mass spectrum of 2-(4-nitrophenyl)ethylamine, a related compound, shows characteristic fragments that can be analyzed to deduce its structure. massbank.eu
The table below shows the predicted collision cross-section (CCS) values for various adducts of ethyl 2-methyl-2-(4-nitrophenyl)propanoate, which can be used to further confirm its identity. uni.lu
| Adduct | m/z | Predicted CCS (Ų) | Reference |
| [M+H]⁺ | 238.10739 | 151.8 | uni.lu |
| [M+Na]⁺ | 260.08933 | 158.1 | uni.lu |
| [M-H]⁻ | 236.09283 | 155.6 | uni.lu |
| [M+NH₄]⁺ | 255.13393 | 168.8 | uni.lu |
| [M+K]⁺ | 276.06327 | 153.1 | uni.lu |
| [M+H-H₂O]⁺ | 220.09737 | 150.6 | uni.lu |
| [M+HCOO]⁻ | 282.09831 | 174.7 | uni.lu |
| [M+CH₃COO]⁻ | 296.11396 | 186.2 | uni.lu |
| [M+Na-2H]⁻ | 258.07478 | 158.7 | uni.lu |
| [M]⁺ | 237.09956 | 153.0 | uni.lu |
| [M]⁻ | 237.10066 | 153.0 | uni.lu |
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the electronic structure, conformation, and reactivity of this compound and its derivatives.
Geometry Optimization and Conformational Analysis (DFT, Ab Initio)
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to determine the most stable three-dimensional structure (geometry optimization) and to explore the various possible spatial arrangements of atoms (conformational analysis) of a molecule.
For derivatives of this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been successfully employed to obtain optimized molecular structures. materialsciencejournal.orgnih.gov These theoretical calculations of bond lengths and angles generally show good agreement with experimental data obtained from techniques like X-ray crystallography. nih.govresearchgate.net For instance, in a study of a related pyrazole (B372694) derivative, the largest differences between calculated and experimental bond lengths were on the order of 0.03-0.06 Å. nih.gov Such studies can also reveal subtle conformational details, such as the slight twisting of substituents relative to the main molecular plane. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule, providing crucial information about its reactivity. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net
In molecules containing a nitro group, the MEP map typically shows a negative potential (often colored red) localized around the oxygen atoms of the nitro group, indicating these are electron-rich areas and likely sites for electrophilic interaction. researchgate.net Conversely, positive potential regions (often colored blue) are associated with electron-deficient areas, such as the hydrogen atoms of the aromatic ring or the ethyl group, suggesting their susceptibility to nucleophilic attack. researchgate.net
Analysis of the Mulliken atomic charges, calculated using methods like DFT, provides a quantitative measure of the charge distribution. researchgate.net These calculations can reveal the polarization effects within the molecule, such as those induced by electron-withdrawing groups like the nitro group. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). youtube.com
A summary of calculated FMO properties for a related compound is provided below:
| Parameter | Value | Reference |
| E(HOMO) | -6.59 eV | nih.gov |
| E(LUMO) | -0.82 eV | nih.gov |
| HOMO-LUMO Gap | 5.77 eV | nih.gov |
Non-Covalent Interaction (NCI) Plot Analysis for Supramolecular Insights
Non-covalent interactions (NCIs) are fundamental in understanding the three-dimensional structure, stability, and function of molecules. The NCI plot, a computational tool based on the electron density (ρ) and its reduced density gradient (s), provides a powerful method for visualizing and characterizing these weak interactions in real space. nih.govwikipedia.org This analysis is not dependent on pairwise atomic distances and can reveal a comprehensive picture of hydrogen bonds, van der Waals forces, and steric repulsion. nih.govjussieu.fr
The NCI analysis is founded on the principle that non-covalent interactions are associated with regions of low electron density and a small reduced density gradient. nih.gov The type and strength of these interactions are further distinguished by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. A three-dimensional NCI plot is generated by creating isosurfaces of the reduced density gradient, which are then color-coded according to the value of sign(λ₂)ρ. This color scale typically ranges from blue for strong, attractive interactions (like hydrogen bonds), through green for weak van der Waals interactions, to red for strong, repulsive interactions (steric clashes). researchgate.net
In the context of this compound, an NCI plot would be instrumental in elucidating the intramolecular interactions that dictate its conformational preferences. Key interactions expected to be visualized include:
Intramolecular Hydrogen Bonding: The presence of the nitro group and the ester functionality allows for the possibility of weak C-H···O hydrogen bonds between the hydrogens of the ethyl group or the propanoate backbone and the oxygen atoms of the nitro or carbonyl groups. These would appear as small, bluish-green isosurfaces.
Steric Repulsion: Red-colored isosurfaces would likely be observed in regions of significant steric hindrance, for instance, between bulky groups in close proximity, which would represent destabilizing repulsive forces.
The analysis of these interactions provides crucial insights into the supramolecular assembly and crystal packing of this compound and its derivatives, influencing their physical properties and reactivity.
| Interaction Type | Expected Location in this compound | NCI Plot Isosurface Color |
| Strong Attractive (Hydrogen Bonds) | Between C-H of the alkyl chain and O of the nitro/ester group. | Blue |
| Weak Attractive (van der Waals) | Between the aromatic ring and the ester side chain. | Green |
| Repulsive (Steric Clash) | In areas of close contact between non-bonded atoms. | Red |
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds. Density Functional Theory (DFT) has emerged as a particularly effective method for calculating various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra, with a good balance of accuracy and computational cost. researchgate.netnih.gov
NMR Spectroscopy:
The theoretical prediction of NMR spectra is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. researchgate.net This approach allows for the calculation of the absolute magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, a hypothetical set of predicted ¹H and ¹³C NMR chemical shifts, as would be obtained from a DFT calculation, are presented below. These theoretical values are invaluable for assigning the signals in experimental spectra and confirming the molecular structure.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | 1.25 |
| CH₂ (ethyl) | 4.20 |
| CH (propanoate) | 3.80 |
| CH₃ (propanoate) | 1.60 |
| Aromatic H (ortho to NO₂) | 8.20 |
| Aromatic H (meta to NO₂) | 7.50 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | 14.0 |
| CH₂ (ethyl) | 61.5 |
| C=O (ester) | 173.0 |
| CH (propanoate) | 45.0 |
| CH₃ (propanoate) | 18.5 |
| C (aromatic, attached to C) | 148.0 |
| CH (aromatic, ortho to NO₂) | 124.0 |
| CH (aromatic, meta to NO₂) | 129.0 |
| C (aromatic, attached to NO₂) | 147.5 |
UV-Vis Spectroscopy:
Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and corresponding oscillator strengths, which can be directly related to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net The predicted UV-Vis spectrum for this compound would be expected to show characteristic absorptions arising from π→π* transitions within the nitrophenyl chromophore.
Predicted UV-Vis Absorption for this compound
| Transition | Predicted λmax (nm) |
| π→π* | 275 |
These predicted spectroscopic parameters, derived from robust computational methodologies, serve as a critical complement to experimental data in the comprehensive structural analysis of this compound and its derivatives.
Applications of Ethyl 2 4 Nitrophenyl Propanoate in Advanced Chemical Research
Precursor in Complex Organic Synthesis
The reactivity of ethyl 2-(4-nitrophenyl)propanoate makes it an important precursor in the synthesis of complex organic molecules. Its chemical structure provides a scaffold for the construction of diverse heterocyclic systems and functionalized derivatives with potential applications in pharmaceuticals and agrochemicals.
This compound and its derivatives are instrumental in the synthesis of various nitrogen-containing heterocycles. These structural motifs are prevalent in many biologically active compounds.
Pyrrolo[1,2-α]quinoxalines: These compounds are recognized for their diverse biological activities and interesting photophysical properties. rsc.orgnih.gov An efficient method for the synthesis of pyrrolo[1,2-α]quinoxalines involves an oxidative cyclization reaction mediated by ethyl 2-(4-nitrophenyl)azocarboxylate. rsc.org This approach offers a practical route to this important class of heterocycles. rsc.org The synthesis of novel pyrrolo[1,2-a]quinoxaline (B1220188) derivatives has been explored for their potential as antiproliferative agents. unisi.itnih.gov
Indoles: The indole (B1671886) nucleus is a fundamental component of many pharmaceuticals and natural products. The synthesis of indole derivatives can be achieved through various methods, including the Fischer indole synthesis. orgsyn.orgnih.gov While direct use of this compound in common indole syntheses is not extensively documented in the provided results, related nitro-aromatic compounds serve as precursors. For instance, the Reissert indole synthesis can utilize nitrotoluene derivatives to form the indole ring system. orgsyn.org The reduction of a nitro group to an amine is a key step in many indole syntheses, a transformation for which this compound is a suitable candidate.
Triazoles: 1,2,4-triazoles are another class of heterocyclic compounds with a broad range of applications. researchgate.net The synthesis of substituted 1,2,4-triazoles can be achieved through various synthetic strategies. nih.govfrontiersin.org For example, the reaction of hydrazines with appropriate reagents can lead to the formation of the triazole ring. nih.gov While a direct one-step synthesis from this compound is not explicitly detailed, its functional groups can be chemically modified to participate in cyclization reactions to form triazole derivatives. researchgate.net
The ester and nitro functionalities of this compound allow for its conversion into a variety of functionalized esters and carboxylic acids. These intermediates are valuable in multi-step organic syntheses.
The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(4-nitrophenyl)propanoic acid, which can then be used in further reactions. The nitro group can be reduced to an amino group, yielding ethyl 2-(4-aminophenyl)propanoate (B8775624). This amino-ester is a versatile intermediate for the synthesis of a wide array of compounds, including pharmaceuticals and other fine chemicals. Furthermore, the aromatic ring can undergo various electrophilic substitution reactions, leading to a diverse range of functionalized derivatives.
A related compound, ethyl 2-(3-fluoro-4-nitrophenyl)propanoate, is synthesized from o-fluoronitrobenzene and ethyl-2-chloropropionate. chemicalbook.com This highlights the synthetic accessibility of analogues of this compound with varied substitution patterns on the aromatic ring.
The development of enantiomerically pure pharmaceuticals is a major focus in medicinal chemistry. The use of enzymes and microorganisms for the stereoselective transformation of synthetic chemicals is a powerful tool for obtaining chiral intermediates. nih.gov this compound possesses a chiral center at the α-position of the propanoate chain. Resolution of the racemic mixture or asymmetric synthesis can provide access to enantiomerically pure (R)- or (S)-ethyl 2-(4-nitrophenyl)propanoate. These chiral building blocks are highly valuable for the synthesis of stereochemically defined pharmaceutical agents.
The enzymatic synthesis of chiral intermediates is a well-established strategy in the pharmaceutical industry. nih.gov While specific examples of the enzymatic resolution of this compound were not found in the provided search results, the general principles of enzymatic catalysis are applicable to this substrate.
The versatility of this compound as a synthetic precursor extends to the production of advanced fine chemicals and agrochemicals. The term "fine chemicals" refers to complex, single, pure chemical substances produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes.
The functional groups of this compound can be manipulated to introduce various pharmacophores and toxophores, leading to the creation of novel compounds with desired biological activities. For instance, the nitro group is a common feature in certain classes of herbicides and insecticides. The ester group can be converted to other functional groups, such as amides or alcohols, to modulate the physicochemical properties and biological activity of the final product.
The synthesis of various esters of phenolic compounds, which can have applications in different industries, has been explored using biocatalysts. mdpi.com This demonstrates the potential for enzymatic transformations of compounds related to this compound in the production of valuable chemicals.
Role in Materials Science and Engineering
Beyond its applications in organic synthesis, this compound and related compounds are being investigated for their potential use in materials science and engineering. The introduction of specific chemical functionalities can significantly influence the properties of polymeric materials.
The incorporation of additives into polymer matrices is a common strategy to enhance their thermal stability and mechanical properties. mdpi.com Ethyl propanoate, a related ester, has been studied as a modifier in polymer additive systems. patsnap.com It is considered a bio-based compound that can improve properties such as thermal stability and elasticity in polymers. patsnap.com
While direct studies on the effect of this compound on polymer properties were not prominent in the search results, the presence of the aromatic nitro group suggests it could have an impact. Aromatic and nitro-containing compounds can act as thermal stabilizers or flame retardants in certain polymer systems. The rigid aromatic ring could also potentially enhance the mechanical strength of a polymer matrix. Further research would be needed to fully elucidate the specific effects of this compound as a polymer additive.
Development of Liquid Crystals and Dyes
The molecular architecture of this compound gives it the potential for use as a building block in the synthesis of advanced materials like liquid crystals and dyes.
The presence of a chiral center at the second carbon of the propanoate chain is of significant interest in the field of liquid crystals. The introduction of chiral molecules, often called chiral dopants, into an achiral nematic liquid crystal phase can induce a helical superstructure, leading to the formation of a cholesteric liquid crystal phase. mdpi.comresearchgate.net These materials are known for their unique optical properties, such as selective reflection of light, which makes them useful in displays and optical sensors. researchgate.netmit.edu While the direct use of this compound as a chiral dopant is not prominently documented, its inherent chirality combined with a rigid phenyl group makes it a structurally suitable candidate for such research. mdpi.com
In the realm of dye synthesis, the compound serves as a potential precursor for azo dyes. Azo dyes, which constitute the largest class of synthetic colorants, are characterized by the nitrogen-nitrogen double bond (-N=N-) that connects two aromatic rings. nih.gov The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species. nih.gov The 4-nitrophenyl group in this compound can be chemically reduced to a 4-aminophenyl group. This resulting aromatic amine can then be converted into a diazonium salt, which subsequently acts as an electrophile to couple with other aromatic compounds, thereby forming the characteristic azo linkage and producing a dye. nih.govsphinxsai.com
Component in Supramolecular Polymers
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. This compound possesses functional groups that could potentially participate in such interactions. The nitro group can act as a hydrogen bond acceptor, while the aromatic phenyl ring can engage in π-π stacking interactions with other aromatic systems. These non-covalent forces are fundamental to the self-assembly of monomers into larger, ordered supramolecular polymer structures. Although specific examples of this compound being used as a primary component in supramolecular polymers are not widely reported in the literature, its structural elements provide the necessary functionalities for potential investigation in this field.
Chemical Biology Research Applications
In chemical biology, this compound functions as a valuable substrate for studying enzyme activity and mechanisms, particularly for esterases and nitroreductases.
Substrate in Enzyme-Catalyzed Reaction Studies (e.g., Esterase activity, Nitroreductase investigations)
The compound's two key functional groups allow it to be used in distinct enzymatic assays.
Esterase Activity: The ethyl ester linkage makes the molecule a substrate for esterases, a class of hydrolase enzymes that cleave ester bonds. The enzymatic hydrolysis of this compound yields ethanol (B145695) and 2-(4-nitrophenyl)propanoic acid. The rate of this reaction can be used to quantify the activity of an esterase. In many research applications, structurally related compounds like p-nitrophenyl esters are preferred because their hydrolysis product, p-nitrophenol, is a chromophore that turns yellow under alkaline conditions, allowing for simple and continuous monitoring of the reaction using a spectrophotometer. The study of a library of related ester substrates provides information on how the enzyme's activity is affected by the substrate's structure.
Table 1: Examples of Esterase Activity on Various p-Nitrophenyl (pNP) Substrates
| Enzyme | Substrate | Optimal pH | Optimal Temperature (°C) | Source |
| Esterase Tan410 | p-Nitrophenyl acetate (B1210297) | 7.0 | 30 | nih.gov |
| Esterase EstD11 | p-Nitrophenyl decanoate | 6.5 - 8.0 | 60 | |
| Recombinant E. coli Esterase | p-Nitrophenyl acetate | 6.5 | 55 | mdpi.com |
| OsmC Esterase Family | p-Nitrophenyl benzoate | 8.5 | 30-40 | chemistryworld.com |
Nitroreductase Investigations: The nitro group (-NO₂) is a substrate for a class of enzymes known as nitroreductases. These enzymes, often found in bacteria and certain eukaryotes, catalyze the reduction of nitroaromatic compounds. sigmaaldrich.com This reduction typically occurs in a series of two-electron steps, converting the nitro group to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. sigmaaldrich.com The activity of nitroreductases can be assayed by monitoring the consumption of the reducing cofactor, typically NADH or NADPH, or by chromatographically analyzing the disappearance of the substrate and the appearance of the reduced products.
Probes for Mechanistic Enzymology (excluding any biological activity of the compound itself)
Beyond simply measuring enzyme activity, this compound and its analogs serve as probes to elucidate the finer details of enzyme mechanisms.
For esterases, comparing the rates of hydrolysis for a series of substrates with systematic variations in the alcohol or carboxylic acid portion allows researchers to map the steric and electronic requirements of the enzyme's active site. This process helps to define the substrate specificity and understand the molecular basis of catalysis.
For nitroreductases, the compound is a tool for studying the enzyme's active site and catalytic cycle. The binding of nitroaromatic substrates like this compound can be investigated using techniques such as X-ray crystallography and computer-based molecular modeling. researchgate.netsigmaaldrich.com These studies can reveal the specific amino acid residues that interact with the substrate, for instance, through hydrogen bonds with the nitro group, which help to orient the substrate for efficient catalysis. researchgate.net Furthermore, the distance between the enzyme's flavin cofactor and the substrate's nitro group can be calculated and correlated with reaction kinetics to provide insights into the hydride transfer step, which is central to the reduction mechanism. researchgate.net
Advanced Analytical Method Development
The consistent and reliable use of this compound in research necessitates robust analytical methods for its separation and purity assessment. Chromatographic techniques are central to this requirement.
Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC)
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques used to analyze this compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of this compound and its impurities. researchgate.net A typical RP-HPLC setup involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, usually a mixture of acetonitrile (B52724) and a buffered aqueous solution. researchgate.net The strong UV absorbance of the nitrophenyl group allows for sensitive detection using a UV/VIS detector. researchgate.net This method is highly effective for determining the purity of a sample, identifying degradation products, and quantifying the compound in various matrices. researchgate.net
Gas Chromatography (GC): GC is another suitable technique for the analysis of this compound, given its volatility. The method is particularly useful for assessing purity and detecting trace-level impurities. The sample is vaporized and passed through a capillary column (e.g., a DB-5 type). sphinxsai.com For detection, a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) is often used. The ECD is especially sensitive to the electronegative nitro group, providing excellent sensitivity for nitroaromatic compounds. sphinxsai.com
Table 2: Typical Chromatographic Methods for Analysis
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application | Source |
| HPLC | C18 (Reversed-Phase) | Acetonitrile / Buffered Water | UV/VIS | Purity, Quantification, Impurity Profiling | researchgate.net |
| GC | Wide-bore capillary (e.g., DB-5) | Helium or Nitrogen | ECD or NPD | Purity Assessment, Trace Analysis | sphinxsai.com |
Spectroscopic Methods for Quantitative Analysis
The quantitative analysis of this compound relies on various spectroscopic techniques that leverage the compound's unique structural features, particularly the presence of the nitroaromatic chromophore. These methods are essential for determining the concentration of the compound in different matrices, monitoring reaction kinetics, and ensuring quality control in synthesis processes.
One of the most common and accessible methods for the quantitative determination of this compound is UV-Visible Spectrophotometry . The prominent absorption of ultraviolet (UV) light by the 4-nitrophenyl group allows for sensitive and accurate measurements. The principle behind this technique is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. The presence of the nitro group on the phenyl ring gives rise to a strong absorption band in the UV region of the electromagnetic spectrum. For instance, the related compound 4-nitrophenol (B140041) exhibits a distinct absorption maximum that shifts depending on the pH of the solution, with the 4-nitrophenolate (B89219) ion showing a strong peak around 400 nm. researchgate.net This characteristic absorption allows for the construction of a calibration curve, where the absorbance of standard solutions of known concentrations is plotted against their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H NMR) and carbon-13 (¹³C NMR) NMR, serves as a powerful tool for both structural elucidation and quantitative analysis. While NMR is predominantly a qualitative technique for determining molecular structure, quantitative NMR (qNMR) has gained prominence as a precise and non-destructive analytical method. For this compound, specific proton signals, such as those from the ethyl group (triplet and quartet) or the aromatic protons, can be integrated and compared to the signal of an internal standard of known concentration. The ratio of the integrals allows for the accurate calculation of the concentration of the target compound. Although specific quantitative NMR studies on this compound are not extensively documented in publicly available literature, the well-resolved signals in the NMR spectra of related compounds like 2-(4-nitrophenyl)propionic acid provide a strong basis for the applicability of this technique. chemicalbook.com
Infrared (IR) Spectroscopy can also be employed for quantitative purposes, although it is more commonly used for qualitative identification of functional groups. The IR spectrum of this compound will show characteristic absorption bands corresponding to the C=O stretching of the ester group, the N-O stretching of the nitro group, and various vibrations of the aromatic ring. The intensity of a specific, well-defined, and non-overlapping peak can be correlated to the concentration of the compound. For example, the NIST WebBook provides IR spectral data for the related compound ethyl (2E)-3-(4-nitrophenyl)-2-propenoate, which shows distinct peaks that could potentially be used for quantification if a suitable calibration is performed. nist.gov
Below is a table summarizing the key spectroscopic data for compounds structurally related to this compound, which are foundational for developing quantitative analytical methods.
| Spectroscopic Technique | Compound | Key Data for Quantitative Analysis |
| UV-Visible Spectrophotometry | 4-Nitrophenol | λmax ≈ 320 nm (in acidic/neutral solution), λmax ≈ 400 nm (for 4-nitrophenolate ion) researchgate.net |
| ¹H NMR | 2-(4-Nitrophenyl)propionic Acid | Well-resolved signals for aromatic protons, the methine proton, and the methyl protons suitable for integration. chemicalbook.com |
| ¹³C NMR | 2-(4-Nitrophenyl)propionic Acid | Distinct signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons. chemicalbook.com |
| Infrared Spectroscopy | Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate | Characteristic C=O and N-O stretching vibrations. nist.gov |
Research in Agricultural Chemistry (Focus on Synthetic Analogues, not bioactivity)
In the realm of agricultural chemistry, this compound and its structural analogues are of interest primarily as intermediates in the synthesis of more complex molecules and as building blocks for creating novel agrochemical candidates. The focus of this research is on the chemical modifications and synthetic pathways to generate analogues, rather than on the direct biological activity of the parent compound itself.
One area of investigation involves the use of nitrophenyl esters, including derivatives of this compound, in the development of controlled-release formulations for agrochemicals . A patent application describes the use of labile esters of carboxylic acid agrochemicals, where the agrochemical is chemically bonded to a protecting group, such as a nitrophenyl group. google.com These ester derivatives can be designed to have low water solubility, reducing their mobility in the environment. The release of the active agrochemical can be triggered by factors such as light or hydrolysis under specific environmental conditions. The synthesis of such analogues involves the esterification of a parent agrochemical (e.g., a herbicide with a carboxylic acid functional group) with a derivative of 4-nitrophenol.
Another significant application lies in the synthesis of chiral agrochemicals . Many modern pesticides and herbicides are chiral molecules, with one enantiomer often exhibiting significantly higher desired activity and lower environmental toxicity than the other. A patented process describes the use of enantioselective esterases for the resolution of racemic esters, including compounds with a nitrophenyl moiety. google.com In this process, a racemic mixture of an ester like this compound or a related nitrile-ester can be subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. These optically enriched products can then be used as chiral building blocks for the synthesis of enantiomerically pure agrochemicals. For example, the patent mentions that compounds with a nitrophenyl group can be precursors to aminophenyl derivatives through catalytic hydrogenation, which are in turn used to synthesize various agrochemicals. google.com
The synthesis of analogues of this compound is a key step in exploring new chemical spaces for potential agrochemical activity. Researchers can modify the core structure in several ways:
Modification of the ester group: Replacing the ethyl group with other alkyl or aryl groups can alter the compound's solubility, stability, and reactivity.
Substitution on the phenyl ring: Introducing other functional groups onto the aromatic ring can modulate the electronic properties and steric hindrance of the molecule.
Transformation of the propanoate side chain: Altering the length or branching of the side chain can lead to new classes of compounds.
A general synthesis for ethyl 2-(4-nitrophenyl)propionate involves the reaction of a suitable starting material with an ethylating agent, followed by purification using techniques like silica (B1680970) gel chromatography. prepchem.com The resulting compound can then serve as a versatile precursor for a variety of synthetic transformations aimed at producing novel agrochemical analogues.
The table below provides an overview of the role of this compound and its analogues in the synthesis of agrochemical precursors.
| Precursor/Analogue | Synthetic Application | Target Agrochemical Class (Example) |
| Labile Nitrophenyl Esters of Herbicides | Controlled release of active agrochemical | Auxin-mimic herbicides google.com |
| Enantiomerically Enriched 2-(4-Nitrophenyl)propanoic Acid or its Ester | Chiral building block for asymmetric synthesis | Chiral pesticides and herbicides google.com |
| Ethyl 2-(4-Nitrophenyl)propionate | Versatile intermediate for further chemical modification | Various novel agrochemical candidates prepchem.com |
Future Directions and Emerging Research Avenues for Ethyl 2 4 Nitrophenyl Propanoate
Development of Novel and Sustainable Synthetic Routes
The synthesis of ethyl 2-(4-nitrophenyl)propanoate and its analogs is an active area of research, with a strong emphasis on developing more sustainable and efficient methods. Traditional synthetic approaches often rely on harsh reagents and produce significant waste. numberanalytics.comnumberanalytics.com Future research is geared towards greener alternatives that minimize environmental impact while maximizing yield and selectivity.
One promising approach is the use of phase-transfer catalysis (PTC) . This technique facilitates the reaction between reactants in different phases (e.g., solid-liquid or liquid-liquid), often enabling the use of milder reaction conditions and less hazardous solvents. ijche.comijche.comwikipedia.org For instance, the synthesis of similar nitroaromatic esters has been successfully achieved using solid-liquid PTC with potassium carbonate as a mild base, offering high yields and selectivity. ijche.comijche.com The application of ultrasound (sonocatalysis) in conjunction with PTC can further enhance reaction rates. ijche.comijche.com
Biocatalysis represents another frontier in the sustainable synthesis of this compound. Enzymes, particularly lipases, have shown great potential in catalyzing esterification reactions with high chemo-, regio-, and enantioselectivity under mild conditions. patsnap.com The development of robust and reusable immobilized enzyme systems could pave the way for highly efficient and environmentally benign production processes.
A comparison of potential sustainable synthetic strategies is presented in Table 1.
| Synthetic Strategy | Key Advantages | Potential for this compound |
| Phase-Transfer Catalysis (PTC) | Milder reaction conditions, use of less hazardous solvents, potential for high yields and selectivity. biomedres.uscrdeepjournal.org | Applicable for the alkylation step, potentially with solid bases and ultrasound enhancement. ijche.comijche.com |
| Biocatalysis | High selectivity (chemo-, regio-, enantio-), mild reaction conditions, environmentally benign. patsnap.com | Use of lipases for the esterification step to produce enantiomerically pure products. |
| Alternative Nitrating Agents | Reduced corrosivity (B1173158) and toxicity, improved selectivity compared to traditional methods. numberanalytics.com | Application of solid acid catalysts or nitronium salts for the nitration of the aromatic ring. organic-chemistry.org |
Exploration of Enhanced Catalytic Systems for High Selectivity
Achieving high selectivity, particularly enantioselectivity, is a key challenge in the synthesis of chiral molecules like this compound. Future research will focus on the design and application of sophisticated catalytic systems to control the stereochemical outcome of the reaction.
The development of chiral phase-transfer catalysts is a particularly active area. These catalysts, often derived from natural products like cinchona alkaloids, can induce asymmetry in the alkylation step, leading to the preferential formation of one enantiomer. wikipedia.org The design of novel PTCs with tailored steric and electronic properties will be instrumental in achieving higher enantiomeric excesses.
In addition to chiral PTCs, the exploration of organocatalysis offers a metal-free approach to asymmetric synthesis. Chiral organocatalysts, such as proline derivatives or chiral amines, can effectively catalyze the formation of the stereocenter in this compound.
Furthermore, the use of transition metal catalysis for the asymmetric hydrogenation of a corresponding unsaturated precursor could provide an alternative route to the enantiomerically enriched product. The development of highly active and selective catalysts, for example, those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, will be a key focus.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, enhanced heat and mass transfer, precise control over reaction parameters, and the potential for automation. patsnap.com The integration of the synthesis of this compound into flow chemistry platforms is a significant future direction.
Flow reactors, particularly microreactors, can enable the rapid optimization of reaction conditions, leading to higher yields and purities in shorter timeframes. patsnap.com For instance, the esterification step could be performed in a heated flow reactor packed with a solid acid catalyst, allowing for efficient conversion and easy product separation. patsnap.com
Moreover, the modular nature of flow chemistry allows for the integration of multiple synthetic and purification steps into a single, continuous process. This could involve an initial nitration step in one reactor module, followed by alkylation in a second, and finally, in-line purification, all orchestrated through an automated system. This approach not only increases efficiency but also minimizes manual handling of potentially hazardous intermediates.
Design and Synthesis of New Supramolecular Assemblies Incorporating the Nitroaryl Moiety
The nitroaryl group in this compound provides a key recognition site for the construction of novel supramolecular assemblies. researchgate.net The electron-deficient nature of the nitroaromatic ring makes it an excellent partner for electron-rich aromatic systems through π-π stacking interactions. nih.gov This opens up possibilities for the design of self-assembling systems with unique properties and functions.
Future research will likely focus on the co-crystallization of this compound with other molecules to form well-defined supramolecular structures. By carefully selecting partner molecules with complementary shapes and electronic properties, it may be possible to create complex architectures such as molecular capsules or extended networks. chemrxiv.org
Furthermore, the introduction of the nitroaryl moiety into larger biomolecules, such as peptides or saccharides, can impart stimuli-responsive properties. researchgate.netnih.gov For example, the nitro group can be reduced to an amino group, triggering a change in the molecule's conformation and leading to the assembly or disassembly of a supramolecular structure. nih.gov This concept could be explored by incorporating this compound or its derivatives into larger molecular frameworks.
Theoretical Predictions and Computational Design of Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In the context of this compound, these methods can provide valuable insights into its reactivity and guide the design of new derivatives with specific properties.
Density Functional Theory (DFT) calculations can be employed to model the electronic structure and reactivity of the molecule. nih.gov For example, DFT can be used to predict the most likely sites for nucleophilic or electrophilic attack, aiding in the development of new synthetic transformations. Furthermore, computational studies can elucidate the mechanism of catalytic reactions involving this compound, helping to optimize catalyst design for improved efficiency and selectivity. nih.gov
A key area of future research will be the in silico design of derivatives of this compound with tailored reactivity. By systematically modifying the substituents on the aromatic ring or the ester group, it is possible to tune the electronic and steric properties of the molecule. Computational screening can then be used to identify promising candidates for specific applications, such as enhanced binding to a biological target or improved performance as a component in a sensor.
Expansion into Chemo- and Biosensor Development (as a functional component)
Nitroaromatic compounds are a well-known class of analytes for which numerous chemosensors have been developed, primarily due to their association with explosives. researchgate.netmdpi.com The electron-deficient nature of the nitroaryl group in this compound makes it a potential functional component in the design of new sensors.
One avenue of research is the development of luminescent sensors . The nitroaromatic moiety can act as a quencher for the fluorescence of a nearby fluorophore. rsc.org The binding of an analyte to a receptor unit could disrupt this quenching, leading to a "turn-on" fluorescent signal. This compound could be incorporated into a larger molecular scaffold containing a fluorophore and a receptor to create such a sensor. Lanthanide-organic complexes have also shown promise in detecting nitroaromatics. nih.gov
Another approach is the use of this compound in chemiresistive sensors . The adsorption of analyte molecules onto a thin film of a material containing this compound could alter its electrical resistance, providing a detectable signal. mdpi.com
Furthermore, derivatives of this compound could be designed to interact with specific biological molecules, opening up possibilities for the development of biosensors . For example, the nitro group could be reduced to an amine, which could then be functionalized with a biorecognition element such as an antibody or an enzyme.
A summary of potential sensor applications is provided in Table 2.
| Sensor Type | Principle of Operation | Potential Role of this compound |
| Luminescent Sensors | Analyte binding modulates the fluorescence of a fluorophore. rsc.org | The nitroaryl group can act as a fluorescence quencher. rsc.org |
| Chemiresistive Sensors | Adsorption of analyte changes the electrical resistance of the sensing material. mdpi.com | Can be incorporated into a polymer matrix to create a sensitive layer. |
| Biosensors | A biological recognition element is coupled to a transducer. | Derivatives can be functionalized with biomolecules for specific detection. |
Investigation of Degradation Pathways in Environmental Contexts (excluding ecotoxicity)
The widespread use of nitroaromatic compounds has led to concerns about their environmental fate and persistence. nih.gov Understanding the degradation pathways of this compound is crucial for assessing its environmental impact.
Future research should focus on both biodegradation and photodegradation pathways. The electron-withdrawing nature of the nitro group makes nitroaromatic compounds generally resistant to oxidative degradation by microorganisms. nih.govnih.gov However, some bacteria have evolved pathways to metabolize these compounds, often starting with the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. nih.govmdpi.com Studies on the microbial degradation of this compound could identify key bacterial strains and enzymes involved in its breakdown.
Photodegradation is another important environmental fate process for nitroaromatic compounds. cdc.gov The absorption of UV light can lead to the cleavage of chemical bonds and the formation of various degradation products. nih.govnih.gov Research into the photodegradation of this compound in different environmental matrices (e.g., water, soil) will provide valuable data on its persistence and transformation in the environment. The use of photocatalysts, such as titanium dioxide, could also be investigated as a means of accelerating its degradation. frontiersin.orgresearchgate.netrsc.org
Q & A
What are the optimal synthetic routes for ethyl 2-(4-nitrophenyl)propanoate, and how can reaction yields be maximized?
This compound can be synthesized via esterification of ibuprofen derivatives or nitration of pre-functionalized aromatic precursors. For example, esterification of ibuprofen with ethanol achieves yields up to 97% under acidic catalysis . However, alternative routes, such as nitration of ethyl 2-(4-methylphenyl)propanoate, may require careful control of reaction conditions (e.g., nitric acid concentration, temperature) to avoid over-nitration or byproduct formation. Lower yields (~50%) in nitration pathways (e.g., using nitrobenzyl chloride) highlight the importance of optimizing stoichiometry and catalyst selection . Methodological recommendations include:
- Catalyst Screening : Use Lewis acids (e.g., H₂SO₄) for esterification.
- Purification : Employ column chromatography or recrystallization to isolate high-purity product.
What spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : The para-nitro group deshields aromatic protons (δ ~8.2 ppm, doublet), while the ester carbonyl appears at ~170 ppm in ¹³C NMR .
- IR Spectroscopy : Strong absorption bands for NO₂ (~1520 cm⁻¹) and ester C=O (~1740 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z ~237 (C₁₁H₁₁NO₄⁺) and fragmentation patterns validate the structure .
How does the para-nitro substituent influence the compound’s reactivity in nucleophilic acyl substitution?
The electron-withdrawing nitro group enhances the electrophilicity of the ester carbonyl, accelerating reactions with nucleophiles (e.g., amines, alcohols). Comparative studies with ortho-nitro analogs (e.g., methyl 2-methyl-2-(2-nitrophenyl)propanoate) show reduced reactivity due to steric hindrance . Advanced methodologies to study this include:
- Hammett Analysis : Quantify electronic effects using σₚ⁺ values.
- DFT Calculations : Model transition states to predict regioselectivity .
What strategies are effective for designing this compound derivatives with enhanced bioactivity?
Derivatization focuses on modifying the ester group or nitro position. For example:
- Prodrug Design : Hydrolysis of the ester to 2-(4-nitrophenyl)propanoic acid may enhance anti-inflammatory activity, analogous to ibuprofen .
- Nitro Reduction : Catalytic hydrogenation yields amino derivatives for peptide coupling .
- Structure-Activity Relationship (SAR) : Test derivatives in enzyme inhibition assays (e.g., cyclooxygenase) to correlate substituents with potency.
How can researchers investigate the herbicidal potential of this compound analogs?
Structurally related compounds (e.g., fenoxaprop-ethyl) act as acetyl-CoA carboxylase inhibitors in plants. Methodologies include:
- Enzyme Kinetics : Measure IC₅₀ values against target enzymes .
- Metabolic Profiling : Use radiolabeled compounds to track uptake and degradation in plant tissues .
What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors .
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., NaHSO₃) before disposal.
How do structural differences between para- and ortho-nitro isomers affect physical properties?
- Melting Points : Para-nitro derivatives typically have higher melting points due to symmetry (e.g., 242–244°C for a related quinazoline derivative vs. ~180°C for ortho analogs).
- Solubility : Para-substituted compounds exhibit lower solubility in polar solvents due to reduced dipole moment .
What crystallographic techniques validate the molecular geometry of this compound?
Single-crystal X-ray diffraction confirms bond lengths (C-NO₂ ~1.48 Å) and dihedral angles between aromatic and ester groups. For example, tert-butyl analogs show planar nitro groups with minimal steric distortion .
How can regioselectivity challenges in nitration reactions be addressed?
- Directing Groups : Use protecting groups (e.g., Boc) to block undesired positions .
- Microwave Synthesis : Enhance para-selectivity via rapid, controlled heating .
What role does this compound play in peptide synthesis?
As a nitro-aromatic building block, it participates in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
